molecular formula C6H11IN4 B2721874 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 1955548-50-1

5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide

Cat. No.: B2721874
CAS No.: 1955548-50-1
M. Wt: 266.086
InChI Key: UYTCYWFCVAQURE-UHFFFAOYSA-N
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Description

5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide is a chemical compound with the molecular formula C6H10N4·HI This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with methyl isocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring. The final step involves the addition of hydroiodic acid to form the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl and methyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-4H-1,2,4-triazol-3-amine
  • 4-Methyl-4H-1,2,4-triazole-3-thiol
  • 3,5-Diamino-1,2,4-triazole

Uniqueness

5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide is unique due to the presence of both cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other triazole derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

5-cyclopropyl-4-methyl-1,2,4-triazol-3-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.HI/c1-10-5(4-2-3-4)8-9-6(10)7;/h4H,2-3H2,1H3,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTCYWFCVAQURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1N)C2CC2.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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